

A Comparative Guide to the Functional Differences Between Human VEGF165a and VEGF165b

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional distinctions between the pro-angiogenic human vascular endothelial growth factor 165a (VEGF165a) and its anti-angiogenic splice variant, VEGF165b. The information presented herein is supported by experimental data to aid researchers in their understanding and investigation of these critical regulators of angiogenesis.

Introduction: A Tale of Two Splice Variants

Vascular Endothelial Growth Factor A (VEGF-A) is a pivotal signaling protein involved in both vasculogenesis and angiogenesis. The human VEGFA gene, through alternative splicing of its eighth exon, produces two key isoforms of identical length but with opposing biological functions: VEGF165a and VEGF165b. While VEGF165a is a potent stimulator of blood vessel formation, VEGF165b acts as a natural inhibitor.^{[1][2][3]} This functional dichotomy arises from a subtle yet critical difference in their C-terminal amino acid sequence.^[1] The balance between these two isoforms is essential for maintaining vascular homeostasis, and a shift in this equilibrium is implicated in numerous pathologies, including cancer, diabetic retinopathy, and peripheral artery disease.^{[1][3]}

Molecular Distinction: A Six-Amino-Acid Switch

The primary structural difference between VEGF165a and VEGF165b lies in the terminal six amino acids. The inclusion of exon 8a in the mature mRNA transcript results in the C-terminal sequence Cys-Asp-Lys-Pro-Arg-Arg (CDKPRR) characteristic of the pro-angiogenic VEGF165a. Conversely, the selection of the distal splice site, exon 8b, yields the C-terminal sequence Ser-Leu-Thr-Arg-Lys-Asp (SLTRKD) in the anti-angiogenic VEGF165b isoform.[4] This minor alteration has profound implications for their interaction with cell surface receptors and subsequent downstream signaling cascades.

Receptor Binding and Activation: A Study in Contrasts

Both VEGF165a and VEGF165b are known to interact with VEGF Receptor 2 (VEGFR-2), the primary mediator of VEGF-induced angiogenic signaling. Experimental evidence suggests that both isoforms bind to VEGFR-2 with a similar high affinity.[5][6] However, their ability to activate the receptor differs significantly.

While VEGF165a binding to VEGFR-2 induces robust receptor dimerization and autophosphorylation, thereby initiating a cascade of pro-angiogenic signals, VEGF165b's interaction is more nuanced.[1] VEGF165b binds to VEGFR-2 but fails to induce its full activation, acting as a competitive antagonist to VEGF165a.[1][5] Furthermore, VEGF165a interacts with the co-receptor Neuropilin-1 (NRP1), which enhances its signaling through VEGFR-2; in contrast, VEGF165b does not bind to NRP1.[7]

Recent studies also indicate a differential effect on VEGFR-1. In some contexts, VEGF165b has been shown to inhibit VEGFR-1 signaling, which can also contribute to its anti-angiogenic properties.[1][8]

Table 1: Comparative Receptor Binding and Activation

Feature	VEGF165a	VEGF165b
VEGFR-2 Binding Affinity	High (nanomolar range)	High (nanomolar range)[5][6][7]
VEGFR-2 Activation	Potent agonist, induces strong phosphorylation	Weak agonist/antagonist, inhibits VEGF165a-mediated phosphorylation[1][5]
NRP1 Co-receptor Binding	Yes	No[7]
VEGFR-1 Signaling	Can activate	Can inhibit[1][8]

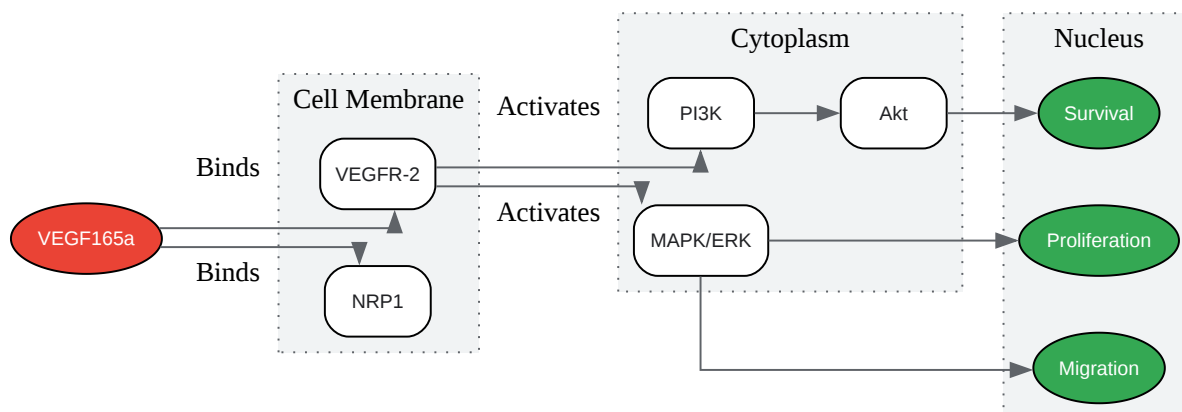
Downstream Signaling Pathways: Divergent Cellular Fates

The differential activation of VEGFR-2 by VEGF165a and VEGF165b leads to the engagement of distinct downstream signaling pathways, ultimately dictating opposing cellular responses.

VEGF165a: The Pro-Angiogenic Cascade

Upon binding of VEGF165a to VEGFR-2 and its subsequent autophosphorylation, a signaling cascade is initiated that promotes endothelial cell proliferation, migration, and survival. Key pathways activated by VEGF165a include:

- PI3K/Akt Pathway: Promotes cell survival and proliferation.
- MAPK/ERK Pathway: Stimulates cell proliferation and migration.[1]

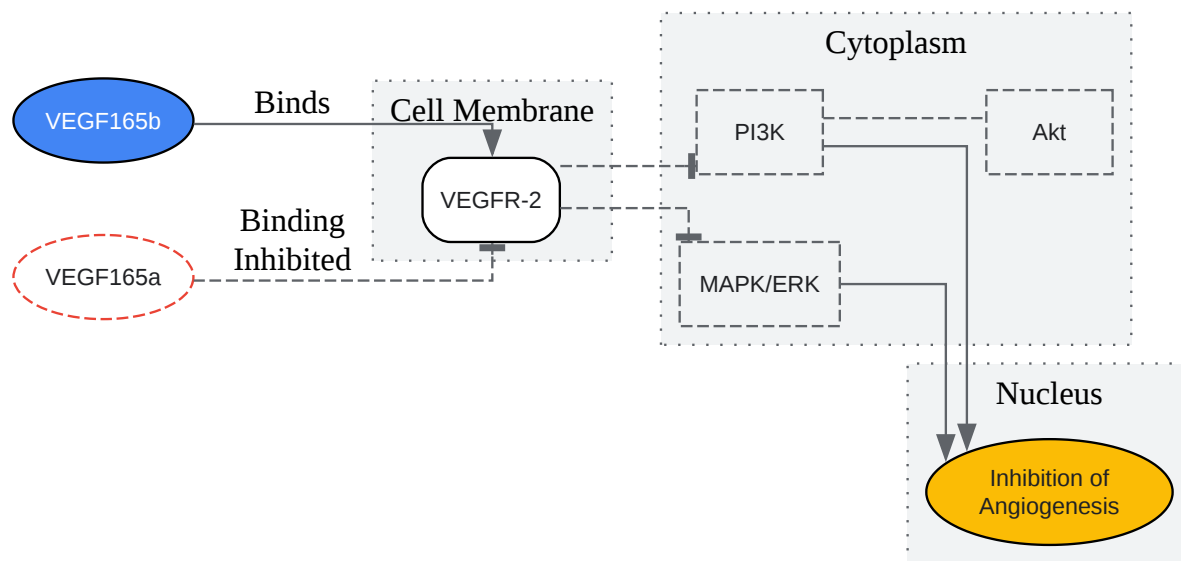


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Caption: VEGF165a Pro-Angiogenic Signaling Pathway.

VEGF165b: The Anti-Angiogenic Blockade

In contrast, VEGF165b, by binding to VEGFR-2 without inducing its full activation, acts as a competitive inhibitor of VEGF165a. This leads to a significant reduction or complete blockage of the downstream pro-angiogenic signals. In some instances, VEGF165b may weakly stimulate certain pathways, but this is insufficient to promote a full angiogenic response.



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Caption: VEGF165b Anti-Angiogenic Signaling Pathway.

In Vitro and In Vivo Functional Consequences

The opposing signaling activities of VEGF165a and VEGF165b translate into distinct functional outcomes in both cell-based assays and animal models.

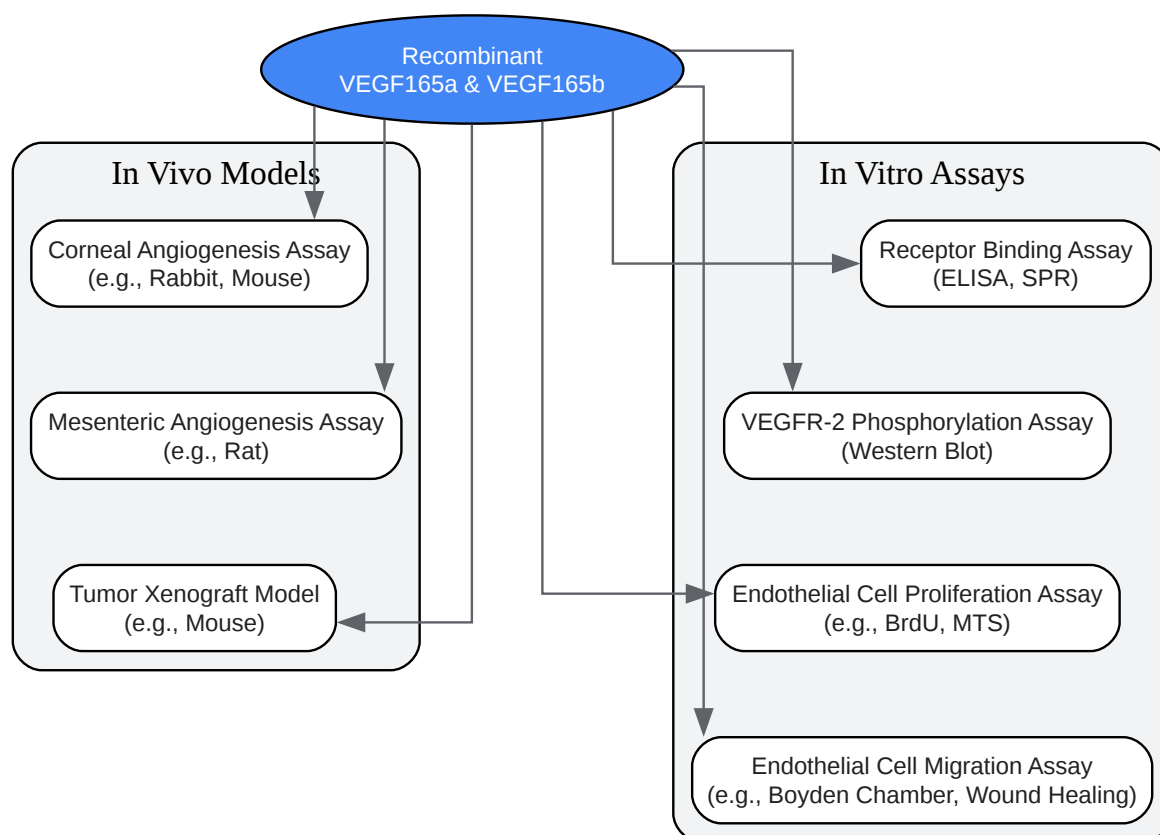
Table 2: Comparative Biological Functions

Biological Process	VEGF165a	VEGF165b
Endothelial Cell Proliferation	Stimulates	Inhibits
Endothelial Cell Migration	Promotes	Inhibits[3]
Vascular Permeability	Increases	Inhibits[1][9]
In Vivo Angiogenesis	Promotes	Inhibits[6]
Tumor Growth	Supports	Suppresses[5][6]

Experimental Protocols

The characterization of the functional differences between VEGF165a and VEGF165b relies on a suite of established experimental techniques.

Experimental Workflow for Comparing VEGF165a and VEGF165b



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Caption: Experimental workflow for comparing VEGF isoforms.

Receptor Binding Assay (ELISA-based)

This assay quantifies the ability of unlabeled VEGF165a or VEGF165b to compete with a labeled VEGF for binding to immobilized VEGFR-2.

- **Plate Coating:** Coat a 96-well plate with recombinant human VEGFR-2/Fc chimera and incubate overnight at 4°C.

- **Blocking:** Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
- **Competition:** Add a constant concentration of biotinylated VEGF165a along with increasing concentrations of unlabeled VEGF165a or VEGF165b.
- **Incubation:** Incubate for 2 hours at room temperature.
- **Detection:** Wash the plate and add streptavidin-HRP conjugate. Incubate for 1 hour.
- **Substrate Addition:** After washing, add a TMB substrate solution and incubate until color develops.
- **Measurement:** Stop the reaction with a stop solution and measure the absorbance at 450 nm. A decrease in signal indicates competitive binding.

VEGFR-2 Phosphorylation Assay (Western Blot)

This method assesses the ability of each isoform to induce the phosphorylation of VEGFR-2 in endothelial cells.

- **Cell Culture:** Culture human umbilical vein endothelial cells (HUVECs) to near confluency.
- **Starvation:** Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.
- **Stimulation:** Treat the cells with either VEGF165a or VEGF165b at various concentrations for a short period (e.g., 5-10 minutes).
- **Lysis:** Wash the cells with ice-cold PBS and lyse with a lysis buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA or Bradford assay.
- **Immunoprecipitation (Optional):** Immunoprecipitate VEGFR-2 from the lysates using an anti-VEGFR-2 antibody.

- **SDS-PAGE and Western Blotting:** Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- **Antibody Incubation:** Block the membrane and probe with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-pY1175). Subsequently, strip and re-probe with an antibody for total VEGFR-2 as a loading control.
- **Detection:** Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

Endothelial Cell Proliferation Assay (MTS Assay)

This assay measures the effect of each isoform on the proliferation of endothelial cells.

- **Cell Seeding:** Seed HUVECs in a 96-well plate in a low-serum medium.
- **Treatment:** After cell attachment, add varying concentrations of VEGF165a or VEGF165b to the wells.
- **Incubation:** Incubate the plate for 48-72 hours.
- **MTS Reagent Addition:** Add MTS reagent to each well and incubate for 1-4 hours.
- **Measurement:** Measure the absorbance at 490 nm. An increase in absorbance correlates with an increase in cell number.

In Vivo Corneal Angiogenesis Assay

This animal model provides a quantitative assessment of angiogenesis in vivo.

- **Pellet Implantation:** Anesthetize a rabbit or mouse and create a micropocket in the cornea.
- **Treatment Application:** Implant a slow-release pellet containing either VEGF165a or VEGF165b into the micropocket.
- **Observation:** Observe the cornea daily for signs of new blood vessel growth from the limbal vasculature towards the pellet.

- Quantification: After a set period (e.g., 7-10 days), quantify the angiogenic response by measuring the length and density of the newly formed vessels.

Conclusion

The functional differences between VEGF165a and VEGF165b, stemming from a minor variation in their primary structure, are profound. VEGF165a is a potent initiator of angiogenesis, while VEGF165b serves as a crucial endogenous inhibitor. Understanding their distinct mechanisms of action, receptor interactions, and signaling pathways is paramount for the development of targeted therapies for a wide range of angiogenesis-dependent diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation and elucidation of the complex roles of these two critical isoforms in health and disease.

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